Cas no 1804850-17-6 (Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate)

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate is a brominated and difluoromethyl-substituted pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its reactive bromomethyl and difluoromethyl groups make it a versatile intermediate for further functionalization, enabling the introduction of diverse substituents in target molecules. The presence of both electron-withdrawing and halogenated moieties enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The ethyl ester group provides additional flexibility for hydrolysis or transesterification. This compound is particularly valuable in the development of bioactive molecules, offering precise control over molecular architecture in medicinal chemistry and crop protection applications. Its stability under standard handling conditions ensures reliable performance in synthetic workflows.
Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate structure
1804850-17-6 structure
商品名:Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate
CAS番号:1804850-17-6
MF:C10H9Br2F2NO2
メガワット:372.988768339157
CID:4863945

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate
    • インチ: 1S/C10H9Br2F2NO2/c1-2-17-10(16)8-6(12)3-5(9(13)14)7(4-11)15-8/h3,9H,2,4H2,1H3
    • InChIKey: CEHFEWFAIZCJTR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=O)OCC)N=C(CBr)C(C(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 39.2

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029056742-1g
Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate
1804850-17-6 97%
1g
$1,519.80 2022-04-01

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate 関連文献

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylateに関する追加情報

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1804850-17-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1804850-17-6) is a highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug discovery. This compound, characterized by its pyridine core adorned with bromo, bromomethyl, and difluoromethyl substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules.

The molecular structure of Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate imparts unique reactivity, making it an invaluable building block for medicinal chemists. The presence of multiple halogen atoms enhances its compatibility with a wide range of coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.

In recent years, there has been a surge in the development of small molecule inhibitors targeting kinases and other enzyme-driven therapeutic targets. The bromomethyl and difluoromethyl groups in Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate provide excellent handles for further functionalization, enabling the rapid assembly of potent inhibitors. For instance, recent studies have demonstrated its utility in the synthesis of novel tyrosine kinase inhibitors (TKIs), which are critical in treating cancers such as leukemia and solid tumors. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design.

The pyridine core itself is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The modifications introduced by the bromo and difluoromethyl groups further expand its pharmacological potential. For example, the bromo substituent at the 5-position allows for facile introduction of additional functional groups via cross-coupling reactions, while the difluoromethyl group can modulate lipophilicity and metabolic resistance.

One of the most compelling aspects of Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate is its adaptability in synthetic strategies. Researchers have leveraged this compound to develop novel scaffolds for antimicrobial agents, where the pyridine ring contributes to target binding while the halogenated substituents enhance bioavailability. Additionally, its application in the synthesis of neurokinin receptor antagonists has shown promise in treating inflammatory diseases and chronic pain conditions.

The growing interest in fluorinated compounds has also highlighted the significance of Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate in modern drug discovery. Fluoroatoms are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of two fluorine atoms in this compound not only enhances its reactivity but also positions it as a key intermediate for developing next-generation therapeutics.

Recent advances in computational chemistry have further accelerated the use of Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate in virtual screening campaigns. Molecular modeling studies have revealed that subtle modifications around the pyridine core can significantly alter binding affinities to biological targets. This has enabled medicinal chemists to design highly optimized lead compounds with improved efficacy and reduced side effects.

The synthetic methodologies involving Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate continue to evolve with advancements in synthetic organic chemistry. Recent reports have described innovative approaches for introducing additional functional groups at specific positions on the pyridine ring without compromising yield or purity. These developments have not only streamlined the synthesis process but also opened new avenues for exploring diverse chemical space.

In conclusion, Ethyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1804850-17-6) represents a cornerstone intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd